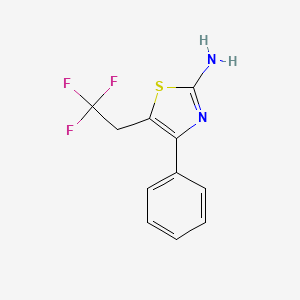

4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine

CAS No.: 2172157-24-1

Cat. No.: VC7272023

Molecular Formula: C11H9F3N2S

Molecular Weight: 258.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2172157-24-1 |

|---|---|

| Molecular Formula | C11H9F3N2S |

| Molecular Weight | 258.26 |

| IUPAC Name | 4-phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C11H9F3N2S/c12-11(13,14)6-8-9(16-10(15)17-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,15,16) |

| Standard InChI Key | JOTZKAAELWNFKW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=C(SC(=N2)N)CC(F)(F)F |

Introduction

Structural Characteristics and Molecular Properties

Core Thiazole Framework

The 1,3-thiazole ring is a five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. In 4-phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine, the C2 position is substituted with an amine group (-NH2), while the C4 and C5 positions bear a phenyl ring and a 2,2,2-trifluoroethyl group (-CF2CF3), respectively . This substitution pattern introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Table 1: Molecular Properties of 4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine

| Property | Value |

|---|---|

| Molecular Formula | C11H10F3N3S |

| Molecular Weight | 273.27 g/mol |

| Key Functional Groups | Thiazole, amine, trifluoroethyl, phenyl |

| Calculated LogP | 2.8 (estimated via analogs) |

The trifluoroethyl group enhances lipophilicity and metabolic stability, a feature leveraged in drug design to improve pharmacokinetic profiles . The phenyl ring at C4 contributes to π-π stacking interactions, potentially aiding in target binding.

Synthetic Methodologies

Hantzsch–Thiazole Synthesis

The Hantzsch reaction, involving the condensation of α-haloketones with thioureas or thioamides, is widely employed for thiazole synthesis . For 4-phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine, a plausible route involves:

-

α-Haloketone Preparation: Reacting phenylacetone with 2,2,2-trifluoroethyl iodide under halogenation conditions to yield 5-(2,2,2-trifluoroethyl)-4-phenyl-2-bromoacetophenone.

-

Cyclization: Treating the α-bromoketone with thiourea in ethanol under reflux to form the thiazole core .

Table 2: Representative Yields for Analogous Thiazole Syntheses

| Substrate | Product | Yield (%) |

|---|---|---|

| 3-Trifluoromethylphenyl | N-Methyl-4-(3-trifluoromethyl)phenylthiazole-2-amine | 61.6 |

| 4-Fluorophenyl | N-(6-Chloropyridin-3-yl)-4-fluorobenzamide derivative | 66.0 |

These yields suggest that optimizing reaction time and temperature could achieve comparable efficiency for the target compound.

Alternative Routes

-

Bredereck’s Reagent: Enaminone intermediates, formed via reactions with tert-butoxybis(dimethylamino)methane, enable functionalization at the C4 and C5 positions .

-

Post-Functionalization: Introducing the trifluoroethyl group via nucleophilic substitution or cross-coupling reactions post-thiazole formation .

| Activity | Target | Mechanism Hypothesis |

|---|---|---|

| Anticancer | CDK4/6 | Competitive ATP-binding inhibition |

| Antimicrobial | Bacterial enoyl-ACP reductase | Substrate analog interference |

Challenges and Future Directions

-

Synthetic Optimization: Improving regioselectivity during cyclization to minimize byproducts.

-

Toxicology Profiling: Assessing hepatotoxicity risks associated with trifluoroethyl metabolites.

-

Target Identification: High-throughput screening to validate kinase or protease targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume